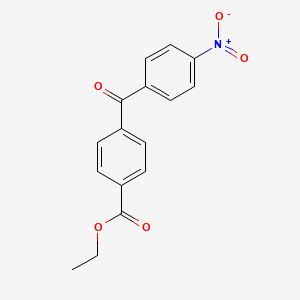

4-Ethoxycarbonyl-4'-nitrobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-nitrobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(10-8-12)17(20)21/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCZCLVDUFEGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347335 | |

| Record name | 4-ETHOXYCARBONYL-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-95-8 | |

| Record name | Ethyl 4-(4-nitrobenzoyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ETHOXYCARBONYL-4'-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-ethoxycarbonyl-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the viable synthetic pathways for producing 4-ethoxycarbonyl-4'-nitrobenzophenone, a valuable intermediate in pharmaceutical and materials science research. This document details experimental protocols, presents quantitative data from analogous reactions, and visualizes the synthetic workflows.

Introduction

This compound is a diarylketone derivative featuring an electron-withdrawing nitro group and an electron-donating ethoxycarbonyl group at opposing ends of the benzophenone scaffold. This substitution pattern makes it an interesting building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and polymer science. This guide will focus on the most chemically sound and efficient synthesis strategies.

Primary Synthesis Pathway: A Two-Step Approach

The most logical and regioselective route to this compound involves a two-step process:

-

Friedel-Crafts Acylation: Synthesis of the precursor, 4-methyl-4'-nitrobenzophenone.

-

Oxidation and Esterification: Conversion of the methyl group to a carboxylic acid, followed by Fischer esterification to yield the final product.

This pathway is preferred because the directing groups on the aromatic rings favor the formation of the desired para-substituted isomers.

Step 1: Synthesis of 4-methyl-4'-nitrobenzophenone via Friedel-Crafts Acylation

The initial step involves the acylation of toluene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methyl group of toluene is an ortho,para-director, leading to the desired 4,4'-substituted product.

Caption: Friedel-Crafts acylation of toluene.

Experimental Protocol:

A detailed protocol for a similar Friedel-Crafts acylation is adapted here.[1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq.) in a dry, inert solvent such as dichloromethane or excess toluene.

-

Addition of Reactants: Cool the suspension in an ice bath. A solution of 4-nitrobenzoyl chloride (1.0 eq.) in the same solvent is added dropwise from the dropping funnel. After the addition is complete, add toluene (1.0 eq.) dropwise.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data for Analogous Friedel-Crafts Acylation:

The following table summarizes the yield for a similar synthesis of 4-ethylbenzophenone.[2]

| Reactants | Product | Yield |

| Ethylbenzene and Benzoyl Chloride | 4-Ethylbenzophenone | 78% |

Step 2: Oxidation of 4-methyl-4'-nitrobenzophenone to 4-carboxy-4'-nitrobenzophenone

The methyl group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Caption: Oxidation of the methyl group.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-methyl-4'-nitrobenzophenone in a mixture of pyridine and water.

-

Oxidation: Heat the solution to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

-

Reaction Monitoring: Continue refluxing until the purple color of the permanganate has disappeared.

-

Workup: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.

Step 3: Esterification of 4-carboxy-4'-nitrobenzophenone

The final step is a Fischer esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

References

An In-Depth Technical Guide to 4-Ethoxycarbonyl-4'-nitrobenzophenone: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Direct experimental data for 4-ethoxycarbonyl-4'-nitrobenzophenone is limited. However, data for the related isomer, 3-ethoxycarbonyl-4'-nitrobenzophenone, and the related compound, ethyl 4-nitrobenzoate, can provide some useful context. It is crucial to note that these are different compounds and their properties will not be identical to the target molecule.

Table 1: Physicochemical Data of Related Compounds

| Property | 3-Ethoxycarbonyl-4'-nitrobenzophenone | Ethyl 4-nitrobenzoate |

| CAS Number | 760192-94-7 | 99-77-4[1] |

| Molecular Formula | C₁₆H₁₃NO₅ | C₉H₉NO₄[1] |

| Molecular Weight | 299.28 g/mol | 195.17 g/mol [2] |

| Boiling Point | 474.0 ± 30.0 °C (Predicted) | Not available |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | 1.253 g/cm³[1] |

| Appearance | Not available | Yellow crystalline powder[1] |

| Solubility | Not available | Sparingly soluble in water; soluble in alcohol, ether, and chloroform[3] |

| Melting Point | Not available | 55 - 57 °C[4] |

Experimental Protocols

The most plausible method for the synthesis of this compound is the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Proposed Synthesis of this compound

Reaction Scheme:

Materials:

-

Ethyl benzoate

-

4-Nitrobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

-

Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride at 0 °C (ice bath).

-

Substrate Addition: After the addition of the acyl chloride, dissolve ethyl benzoate (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the ethyl benzoate solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the careful addition of crushed ice, followed by concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Safety Precautions:

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care in a fume hood.

-

4-Nitrobenzoyl chloride is a lachrymator and corrosive. Handle with appropriate personal protective equipment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

-

The reaction generates HCl gas, which is corrosive. The gas trap is essential.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Potential Functional Group Transformations

The presence of the nitro and ethoxycarbonyl groups, along with the benzophenone core, allows for a variety of subsequent chemical transformations.

Caption: Potential functional group transformations of this compound.

Potential Applications

While specific applications for this compound have not been reported, its structural features suggest its utility as a versatile intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The benzophenone scaffold is present in a number of biologically active compounds. The nitro group can be reduced to an amine, which is a key functional group for the synthesis of various pharmaceutical agents, including potential antimalarial drugs. The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, providing a handle for further derivatization.

-

Materials Science: Benzophenone derivatives are known for their photochemical properties and are often used as photoinitiators in polymerization reactions. The specific substituents on this molecule could modulate these properties for the development of novel polymers and photoactive materials.

-

Dye and Pigment Industry: Aromatic amines, which can be derived from the reduction of the nitro group, are common precursors in the synthesis of azo dyes and other colorants.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely properties and a clear pathway for its synthesis. The detailed experimental protocol and visualization of its synthetic workflow and potential reactivity are intended to facilitate further research into this compound and its derivatives. The exploration of its biological activity and material properties could lead to the discovery of new applications in medicinal chemistry and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

4-ethoxycarbonyl-4'-nitrobenzophenone CAS number and structure

Technical Guide on 3-Ethoxycarbonyl-4'-nitrobenzophenone

Introduction

3-Ethoxycarbonyl-4'-nitrobenzophenone is a substituted aromatic ketone with potential applications in organic synthesis and materials science. Its structure, featuring a benzophenone core with an ethoxycarbonyl group and a nitro group, makes it a subject of interest for researchers in medicinal chemistry and polymer science. This document provides a concise technical overview of its properties, synthesis, and potential applications, tailored for a scientific audience.

Chemical Structure and Properties

The chemical structure and key identifiers of 3-ethoxycarbonyl-4'-nitrobenzophenone are presented below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 760192-94-7[1] |

| IUPAC Name | ethyl 3-(4-nitrobenzoyl)benzoate[1] |

| Molecular Formula | C16H13NO5[1] |

| Molecular Weight | 299.28 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(--INVALID-LINK--[O-])C=C2[1] |

| InChIKey | QVMUGSVFXYKCDJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Boiling Point | 474°C at 760 mmHg[1] |

| Density | 1.28 g/cm³[1] |

| Flash Point | 205.3°C[1] |

| LogP | 3.52570[1] |

| Refractive Index | 1.59[1] |

Synthesis

A plausible and common method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. For 3-ethoxycarbonyl-4'-nitrobenzophenone, this would likely involve the reaction of ethyl 3-benzoylbenzoate with a nitrating agent or the acylation of ethyl benzoate with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: General Friedel-Crafts Acylation

-

Preparation: To a cooled (0-5 °C), stirred solution of ethyl benzoate in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise.

-

Addition of Acylating Agent: Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and water to decompose the catalyst.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired product.

Caption: Synthetic pathway for 3-ethoxycarbonyl-4'-nitrobenzophenone.

Potential Applications and Biological Activity

Organic Synthesis

3-Ethoxycarbonyl-4'-nitrobenzophenone can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The nitro group can be reduced to an amine, which can then undergo a variety of further reactions, while the ester can be hydrolyzed to a carboxylic acid, providing another reactive site.

Photochemistry

Benzophenone and its derivatives are well-known photoinitiators. Upon absorption of UV light, they can be excited to a triplet state and initiate polymerization reactions.[1] The presence of the ethoxycarbonyl and nitro groups can modulate the photochemical properties of the molecule.

Caption: Role as a potential photoinitiator.

Dyes and Pigments

The chromophoric benzophenone core, extended by the nitro and ethoxycarbonyl groups, suggests that this compound could be a precursor for the development of novel dyes and pigments.[1]

Biological Interactions

Preliminary research suggests that 3-ethoxycarbonyl-4'-nitrobenzophenone may have interactions with cellular enzymes and receptors, indicating its potential for further investigation in drug design and development.[1] However, more extensive studies are needed to confirm these activities.

Safety Information

The following is a summary of the available safety information.

Table 3: Safety and Hazard Information

| Hazard | Description |

| Pictograms | Warning[1] |

| Signal Word | Warning[1] |

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this chemical.

Conclusion

3-Ethoxycarbonyl-4'-nitrobenzophenone is a compound with a range of potential applications stemming from its unique chemical structure. While detailed experimental data is still emerging, its utility as a synthetic intermediate and a functional molecule in materials science is promising. Further research into its biological activity and photochemical properties will be valuable for fully elucidating its potential in various scientific fields.

References

An In-depth Technical Guide to the Spectral Data of 4-Ethoxycarbonyl-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-ethoxycarbonyl-4'-nitrobenzophenone, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct spectral data for this specific molecule in public databases, this guide presents data for the closely related constitutional isomer, ethyl 4-(4-nitrobenzoyl)benzoate, which is synthetically more accessible and likely the intended compound in many research contexts. The guide includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the identification and characterization of this class of compounds.

Introduction

This compound belongs to the benzophenone family, a class of compounds with significant applications in photochemistry, polymer science, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of both an electron-withdrawing nitro group and an ester functionality makes it a versatile building block for further chemical modifications. The structural analysis of this molecule relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis and Experimental Protocols

The most common synthetic route to this class of compounds is the Friedel-Crafts acylation.[1][2][3] This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of ethyl 4-(4-nitrobenzoyl)benzoate, the reaction would proceed between 4-nitrobenzoyl chloride and ethyl benzoate with a catalyst such as aluminum chloride.

A. General Procedure for Friedel-Crafts Acylation:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Add 4-nitrobenzoyl chloride to the stirred suspension. Subsequently, add ethyl benzoate dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by dilute hydrochloric acid (HCl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Data Analysis

While direct spectral data for this compound is scarce, the expected spectral characteristics can be inferred from its structure and comparison with related compounds like ethyl 4-nitrobenzoate.[4][5][6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 4-(4-nitrobenzoyl)benzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.8 - 8.0 | Multiplet | 4H | Aromatic Protons |

| ~8.2 - 8.4 | Multiplet | 4H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 4-(4-nitrobenzoyl)benzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~61 | -O-CH₂ -CH₃ |

| ~123 - 135 | Aromatic Carbons |

| ~150 | Aromatic Carbon attached to -NO₂ |

| ~165 | Ester Carbonyl Carbon |

| ~195 | Ketone Carbonyl Carbon |

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Ethyl 4-(4-nitrobenzoyl)benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1660 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1520, ~1345 | Strong | N-O Stretch (Nitro group) |

| ~1270, ~1100 | Strong | C-O Stretch (Ester) |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 4-(4-nitrobenzoyl)benzoate (C₁₆H₁₃NO₅), the expected molecular weight is approximately 299.28 g/mol . The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for Ethyl 4-(4-nitrobenzoyl)benzoate

| m/z | Possible Fragment |

| 299 | [M]⁺ |

| 270 | [M - C₂H₅]⁺ |

| 254 | [M - OC₂H₅]⁺ |

| 226 | [M - COOC₂H₅]⁺ |

| 150 | [O₂NC₆H₄CO]⁺ |

| 149 | [C₆H₅COOC₂H₅]⁺ |

| 121 | [C₆H₅CO]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a substituted benzophenone using NMR, IR, and MS data.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics and synthesis of this compound for professionals in research and drug development. While direct experimental data is limited, the provided information on the closely related isomer, ethyl 4-(4-nitrobenzoyl)benzoate, along with a general synthetic protocol and predicted spectral data, offers a robust framework for the characterization of this important class of molecules. The integration of NMR, IR, and MS data, as outlined in the workflow, is crucial for unambiguous structure elucidation.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 6. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of 4-Ethoxycarbonyl-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-ethoxycarbonyl-4'-nitrobenzophenone, a compound of interest in organic synthesis and pharmaceutical research. Due to the limited availability of public data on its solubility, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. The methodologies described herein are based on established practices for solubility determination of organic compounds and are intended to serve as a foundational guide for researchers. This guide also includes a proposed experimental workflow and discusses the key theoretical underpinnings of solubility.

Introduction

This compound is a benzophenone derivative characterized by the presence of an ethoxycarbonyl group and a nitro group. These functional groups are anticipated to influence its solubility profile, making it sparingly soluble in non-polar solvents and potentially more soluble in polar aprotic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction kinetics, purification by crystallization, and formulation development in the pharmaceutical industry. The structural similarity to other benzophenone derivatives suggests that its solubility behavior will be influenced by solvent polarity, temperature, and the potential for hydrogen bonding.

Predicted Solubility Profile

Proposed Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a robust experimental protocol is required. The isothermal saturation method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding the collection of any solid particles.

-

Immediately filter the collected supernatant through a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to minimize adsorption of the solute onto the filter membrane.[3]

-

-

Quantification of Solute Concentration:

-

Dilute the filtered, saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique such as HPLC-UV or UV-Vis spectroscopy to determine the concentration of this compound. A pre-established calibration curve of the compound in the respective solvent is necessary for accurate quantification.

-

-

Data Reporting:

-

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mole fraction.

-

Alternative Method: Gravimetric Analysis

For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[4][5][6]

Procedure

-

Prepare the saturated solution as described in the isothermal saturation method.

-

Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator).

-

Once the solvent is completely removed, dry the dish containing the solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.[7]

-

The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Chloroform | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a framework for researchers and professionals to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols outlined, reliable and reproducible quantitative data can be generated. This information is invaluable for optimizing reaction conditions, developing purification strategies, and for the formulation of products containing this compound. The provided workflow diagram serves as a visual aid to streamline the experimental process. While this guide proposes a robust methodology, it is important to note that specific experimental parameters may need to be optimized based on the available equipment and the specific properties of the compound.

References

The Ubiquitous Benzophenone: A Technical Guide to its Discovery, Historical Context, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a seemingly simple diaryl ketone, has established itself as a cornerstone in medicinal chemistry. Its journey from a classic organic reaction to a privileged structure in a multitude of therapeutic agents is a testament to its remarkable versatility. This technical guide provides an in-depth exploration of the discovery and historical context of substituted benzophenones, detailing their evolution from early synthetic curiosities to key components in modern pharmacotherapy. We will delve into the seminal synthetic methodologies, present a structured overview of their diverse biological activities with quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for their preparation. Furthermore, this guide will visualize the key signaling pathways modulated by these compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel benzophenone-based therapeutics.

Discovery and Historical Context

The story of substituted benzophenones is intrinsically linked to the development of one of organic chemistry's most fundamental reactions: the Friedel-Crafts acylation. In 1877, Charles Friedel and James Mason Crafts reported that acyl chlorides could be attached to an aromatic ring using a Lewis acid catalyst, most notably aluminum chloride.[1][2][3] This reaction provided a straightforward and efficient method for the synthesis of aromatic ketones, with the parent compound, benzophenone, being a primary example.

Initially, the applications of benzophenones were largely industrial, finding use as photoinitiators in UV-curing processes for inks and coatings, as UV blockers in plastics and perfumes, and as intermediates in the synthesis of dyes and other organic compounds.[4][5] Their potential in the realm of medicine was not immediately recognized.

The foray of substituted benzophenones into therapeutics appears to have gained significant momentum in the mid-20th century. A pivotal moment was the synthesis of ketoprofen in 1967 by chemists at Rhône-Poulenc in France.[6] This propionic acid derivative of benzophenone was introduced for its anti-inflammatory properties in France and the United Kingdom in 1973, marking one of the earliest and most successful therapeutic applications of a substituted benzophenone.[6] Following this, other notable benzophenone-containing drugs were developed, including the lipid-lowering agent fenofibrate , first synthesized in 1974, and the catechol-O-methyltransferase (COMT) inhibitor tolcapone , which was developed in the late 1980s and approved in 1997.[7][8][9] These pioneering drugs paved the way for the extensive exploration of the benzophenone scaffold in a wide array of therapeutic areas.

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted benzophenones primarily relies on the foundational Friedel-Crafts acylation and its variations. The choice of starting materials and reaction conditions allows for the introduction of a diverse range of substituents on either or both aromatic rings, enabling extensive structure-activity relationship studies.

General Experimental Protocol: Friedel-Crafts Acylation for Benzophenone Synthesis

This protocol provides a generalized procedure for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.

Materials:

-

Substituted or unsubstituted benzene (or other aromatic compound)

-

Substituted or unsubstituted benzoyl chloride (or other acyl halide)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aluminum chloride (1.1 to 1.5 equivalents) and the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Add the substituted benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

To this mixture, add the substituted benzene (1.0 to 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with the organic solvent for extraction.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted benzophenone.

-

Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).

Example Protocol: Synthesis of Ketoprofen (2-(3-benzoylphenyl)propionic acid)

The synthesis of ketoprofen involves a multi-step process, often starting from 3-methylbenzophenone.

Step 1: Bromination of 3-methylbenzophenone.

-

3-methylbenzophenone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, and the mixture is refluxed to yield 3-(bromomethyl)benzophenone.

Step 2: Cyanation of 3-(bromomethyl)benzophenone.

-

The resulting 3-(bromomethyl)benzophenone is then reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to produce 2-(3-benzoylphenyl)acetonitrile.

Step 3: Methylation of 2-(3-benzoylphenyl)acetonitrile.

-

The acetonitrile derivative is deprotonated with a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF), followed by the addition of methyl iodide to introduce a methyl group at the alpha-position, yielding 2-(3-benzoylphenyl)propionitrile.

Step 4: Hydrolysis to Ketoprofen.

-

Finally, the propionitrile is hydrolyzed under acidic or basic conditions. For instance, heating with aqueous sulfuric acid will hydrolyze the nitrile to the carboxylic acid, affording racemic ketoprofen.

Therapeutic Applications and Structure-Activity Relationships

Substituted benzophenones have demonstrated a remarkable range of biological activities. The ability to modify the substitution pattern on the two phenyl rings has allowed for the fine-tuning of their pharmacological properties.

Anti-inflammatory Activity

The discovery of ketoprofen spurred significant interest in benzophenones as anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.

| Compound | R1 | R2 | R3 | R4 | Target | IC50 | Reference |

| Ketoprofen | H | COOH | H | H | COX-1/COX-2 | Varies | [10] |

| Benzophenone Glucoside 4 | OH | H | O-Glucose | OCH3 | COX-2 | 4 µM (selective) | [10] |

| 4-Aminobenzophenone 45 | Cl | NH-Ph-NH2 | H | CH3 | p38 MAP kinase | 10 nM | [11] |

| Dimeric Benzophenone | - | - | - | - | NO production | 8.8 - 18.1 µM | [12] |

Anticancer Activity

Numerous substituted benzophenones have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | [13] |

| Compound 1 | A-549 | 0.82 | [13] |

| Compound 1 | SMMC-7721 | 0.26 | [13] |

| Compound 1 | SW480 | 0.99 | [13] |

| Compound 8 | HL-60 | 0.15 | [13] |

| Compound 9 | HL-60 | 0.16 | [13] |

| Substituted 2-hydroxybenzophenone | MDA-MB-231, T47-D, PC3 | 12.09 - 26.49 | [14] |

Anti-HIV Activity

A significant area of research has been the development of substituted benzophenones as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inhibition.

| Compound | HIV-1 Strain | IC50 (nM) | Reference |

| GW678248 (70h) | Wild-type | 0.5 | [15] |

| GW678248 (70h) | K103N mutant | 1 | [15] |

| GW678248 (70h) | Y181C mutant | 0.7 | [15] |

| Analogue 10i | Wild-type | 2.9 | [16] |

| Analogue 13b | Wild-type | 4.2 | [16] |

| GW4511 | Wild-type | ≤2 | [17] |

| GW4751 | Wild-type | ≤2 | [17] |

| GW3011 | Wild-type | ≤2 | [17] |

Signaling Pathways and Mechanistic Insights

The diverse biological effects of substituted benzophenones are a result of their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design of new and more effective therapeutic agents.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Certain anti-inflammatory benzophenones exert their effects by inhibiting p38 MAP kinase.

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of substituted benzophenones.

TNF-α Signaling Pathway

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Its signaling cascade can lead to a variety of cellular responses, including apoptosis and inflammation.

Caption: TNF-α signaling pathways leading to inflammation and apoptosis.

VEGF-A Signaling Pathway

Vascular endothelial growth factor A (VEGF-A) is a key regulator of angiogenesis. Its signaling through its receptor, VEGFR2, is a critical target for anti-cancer therapies.

Caption: VEGF-A/VEGFR2 signaling pathway in angiogenesis and its inhibition.

Experimental Workflow for Discovery of Substituted Benzophenones

The discovery and development of novel substituted benzophenones as therapeutic agents typically follows a structured workflow.

Caption: General experimental workflow for the discovery of substituted benzophenone drugs.

Conclusion

The journey of substituted benzophenones from their origins in a classic chemical reaction to their current status as a versatile and valuable scaffold in medicinal chemistry is a compelling narrative of scientific discovery and innovation. Their diverse range of biological activities, coupled with the synthetic accessibility that allows for extensive structural modifications, ensures that the benzophenone core will continue to be a fertile ground for the development of new and improved therapeutic agents. This technical guide has provided a comprehensive overview of their history, synthesis, and biological activities, with the aim of serving as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

- 1. Development of a Novel One-Pot Process for the Synthesis of Tolcapone : Oriental Journal of Chemistry [orientjchem.org]

- 2. Convenient synthesis of tolcapone, a selective catechol-O-methyltransferase inhibitor | RTI [rti.org]

- 3. 6-Halogen derivatives of 2-(3-benzoylphenyl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Ketoprofen used for? [synapse.patsnap.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Ketoprofen: a review of its pharmacologic and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenofibrate - Wikipedia [en.wikipedia.org]

- 8. An In-depth Analysis of Tolcapone's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 9. medlink.com [medlink.com]

- 10. scielo.br [scielo.br]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Experimental Insights into 4-ethoxycarbonyl-4'-nitrobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-ethoxycarbonyl-4'-nitrobenzophenone, a disubstituted benzophenone derivative with potential applications in medicinal chemistry and materials science. While direct theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust computational methodology based on established protocols for similar benzophenone derivatives. Furthermore, a representative experimental protocol for its synthesis via Friedel-Crafts acylation is detailed. The guide presents anticipated theoretical data in a structured format and includes visualizations to elucidate computational workflows and molecular characteristics, serving as a valuable resource for researchers investigating this and related compounds.

Introduction

Benzophenones are a class of aromatic ketones that have garnered significant interest due to their diverse applications, including as photoinitiators, UV filters, and scaffolds in medicinal chemistry. The photophysical and chemical properties of benzophenones can be finely tuned through substitution on their phenyl rings. The title compound, this compound, is a "push-pull" system, featuring an electron-donating ethoxycarbonyl group and an electron-withdrawing nitro group at the para positions of the two phenyl rings. This substitution pattern is expected to induce significant intramolecular charge transfer, influencing its electronic and optical properties.

This guide aims to provide a foundational understanding of the theoretical and experimental approaches to studying this compound.

Theoretical Studies: A Proposed Computational Protocol

In the absence of specific published theoretical data for this compound, a standard and reliable computational protocol using Density Functional Theory (DFT) is proposed. This methodology is based on numerous studies of substituted benzophenones.

Computational Methodology

A typical computational workflow for the theoretical investigation of this compound would involve the following steps:

Detailed Steps:

-

Geometry Optimization: The initial 3D structure of this compound would be optimized to find the lowest energy conformation. A commonly used and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular dipole moment.

-

Excited State Calculations (TD-DFT): To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. A long-range corrected functional, such as CAM-B3LYP, is often suitable for charge-transfer systems.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, charge distribution, and bond characteristics.

Anticipated Quantitative Data

Based on studies of similarly substituted benzophenones, the following tables summarize the expected theoretical data for this compound.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value Range |

| C=O Bond Length | 1.22 - 1.25 Å |

| C-N Bond Length | 1.47 - 1.50 Å |

| Phenyl Ring Dihedral Angles | 25° - 40° |

| O-N-O Angle (Nitro Group) | 123° - 126° |

Table 2: Predicted Electronic and Spectral Properties

| Property | Predicted Value / Characteristic |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -3.0 to -4.0 eV |

| HOMO-LUMO Gap | 3.0 to 4.0 eV |

| Dipole Moment | 4.0 to 6.0 D |

| Main UV-Vis Absorption (λmax) | 280 - 320 nm (π → π* transition) |

| IR Carbonyl Stretch (C=O) | 1650 - 1680 cm⁻¹ |

| IR Nitro Stretch (asymmetric) | 1510 - 1540 cm⁻¹ |

| IR Nitro Stretch (symmetric) | 1340 - 1360 cm⁻¹ |

Experimental Protocol: Synthesis

The most common method for the synthesis of 4-substituted benzophenones is the Friedel-Crafts acylation.[1] The following is a representative protocol for the synthesis of this compound.

Detailed Methodology

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

-

Addition of Reactants: Ethyl 4-(chloroformyl)benzoate (1.0 eq.) is dissolved in dry DCM and added dropwise to the stirred suspension. Subsequently, nitrobenzene (1.1 eq.) is added dropwise, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the solid complex decomposes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Conclusion

This technical guide has outlined the key theoretical and experimental considerations for the study of this compound. While specific experimental data for this molecule is sparse in the literature, a robust computational protocol based on DFT and TD-DFT has been proposed to predict its structural, electronic, and spectral properties. Additionally, a reliable synthetic route via Friedel-Crafts acylation has been detailed. The provided workflows, anticipated data tables, and methodologies are intended to serve as a valuable starting point for researchers in drug development and materials science who are interested in exploring the potential of this and other "push-pull" benzophenone derivatives.

References

In-depth Technical Guide: 4-ethoxycarbonyl-4'-nitrobenzophenone

An Examination of a Novel Benzophenone Derivative

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document aims to provide a comprehensive overview of 4-ethoxycarbonyl-4'-nitrobenzophenone, focusing on its mechanism of action. Due to the limited publicly available data on this specific compound, this guide will draw upon the known biological activities and mechanisms of structurally related benzophenone derivatives to provide a theoretical framework and suggest potential avenues for future research.

Introduction

Benzophenones are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core benzophenone scaffold, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile template for the development of therapeutic agents. Substitutions on the phenyl rings can dramatically influence the biological properties of these compounds, leading to a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

Theoretical Mechanism of Action and Potential Signaling Pathways

Given the absence of direct experimental data for this compound, its potential mechanism of action can be hypothesized based on the activities of similar benzophenone derivatives.

Potential Anticancer Activity:

Many benzophenone derivatives exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through intrinsic and extrinsic pathways.

-

Intrinsic Pathway (Mitochondrial): Benzophenones may disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3/7.

-

Extrinsic Pathway (Death Receptor): Ligation of death receptors on the cell surface can lead to the activation of caspase-8, which in turn can activate downstream executioner caspases.

The presence of the nitro group in this compound is of particular interest, as nitroaromatic compounds have been explored as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic amine, leading to localized cell death.

Potential Enzyme Inhibition:

The benzophenone scaffold is known to be a privileged structure for enzyme inhibition. For example, various derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. It is plausible that this compound could also interact with specific enzyme active sites, although the target enzymes are yet to be identified.

Logical Relationship of Potential Anticancer Mechanism

Caption: Hypothetical apoptotic pathway initiated by this compound.

Suggested Experimental Protocols for Future Research

To elucidate the mechanism of action of this compound, a series of in vitro experiments would be required.

1. Cytotoxicity Assays:

-

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or resazurin assay.

-

Calculate the IC50 value for each cell line at each time point.

-

2. Apoptosis Assays:

-

Objective: To determine if the compound induces apoptosis.

-

Methodology:

-

Annexin V/Propidium Iodide Staining:

-

Treat cells with the compound at its IC50 concentration.

-

After the desired incubation time, stain cells with Annexin V-FITC and propidium iodide.

-

Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activity Assays:

-

Use commercially available kits to measure the activity of key caspases (e.g., caspase-3/7, caspase-8, caspase-9) in cell lysates after treatment with the compound.

-

-

3. Cell Cycle Analysis:

-

Objective: To investigate the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cells with the compound for various time points.

-

Fix the cells in ethanol and stain with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Experimental Workflow for In Vitro Evaluation

Caption: Proposed workflow for the initial in vitro evaluation of the compound.

Quantitative Data Summary

As there is no publicly available experimental data for this compound, the following table is a template that can be used to summarize data once it becomes available through future research.

| Assay | Cell Line | Parameter | Value | Reference |

| Cytotoxicity | e.g., MCF-7 | IC50 (48h) | - | TBD |

| Cytotoxicity | e.g., A549 | IC50 (48h) | - | TBD |

| Caspase-3/7 Activity | e.g., MCF-7 | Fold Increase | - | TBD |

| Cell Cycle Arrest | e.g., MCF-7 | % at G2/M | - | TBD |

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests it may possess interesting biological activities, particularly in the realm of anticancer drug discovery. The theoretical framework presented here, based on the known pharmacology of related benzophenone derivatives, provides a starting point for future investigation.

The immediate next steps should involve the synthesis and in vitro characterization of this compound using the experimental protocols outlined above. Positive results from these initial screens would warrant further investigation into its specific molecular targets, in vivo efficacy in animal models, and a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

The Synthetic Chemist's Guide to Nitrobenzophenone Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of nitrobenzophenone derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, complete with experimental protocols and comparative quantitative data, to serve as a valuable resource for researchers in the field.

Friedel-Crafts Acylation: The Classic Approach

The Friedel-Crafts acylation remains a cornerstone for the synthesis of nitrobenzophenones, typically involving the reaction of a nitro-substituted benzoyl chloride with an aromatic substrate in the presence of a Lewis acid catalyst.

General Reaction Scheme

The reaction proceeds via an electrophilic aromatic substitution mechanism where the Lewis acid activates the acyl chloride, facilitating the formation of an acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Nitro-2',4'-dimethylbenzophenone[1]

-

Reaction Setup: A mixture of m-xylene (127 g, anhydrous) and p-nitrobenzoyl chloride (g) is combined with anhydrous iron(III) chloride (3 g).

-

Reaction Conditions: The mixture is heated to 90-100 °C and stirred for 5 hours, during which hydrogen chloride gas evolves.

-

Work-up: The resulting melt is stirred with 450 ml of water, and excess m-xylene is removed by steam distillation.

-

Purification: An acidic wetting agent (1 g) is added, and the mixture is cooled to room temperature to crystallize the product. The crystals are collected by suction filtration, washed, and dried to yield pure 4-nitro-2',4'-dimethylbenzophenone.

Quantitative Data for Friedel-Crafts Acylation

| Aromatic Substrate | Acyl Chloride | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzene | 2-Nitrobenzoyl Chloride | AlCl₃/FeCl₃ | Halohydrocarbon | -10 to 40 | 4 | - | [1] |

| Toluene | 4-Nitrobenzoyl Chloride | AlCl₃ | Dichloromethane | 5 to RT | 4 | - | [2] |

| m-Xylene | p-Nitrobenzoyl Chloride | FeCl₃ | None | 90-100 | 5 | High | [3] |

| Anisole | p-Nitrobenzoyl Chloride | CF₃SO₃H | - | 154 | 12 | 54 | [4] |

Aerobic Oxidative Acylation of Nitroarenes

A more recent, transition-metal-free approach to nitrobenzophenone derivatives involves the base-mediated aerobic oxidative acylation of nitroarenes with aryl acetates.[5][6] This method is advantageous due to its mild reaction conditions and the use of air as the oxidant.[5]

General Reaction Scheme

This reaction is believed to proceed through a cascade involving a cross-dehydrogenative coupling (CDC) and an oxidative decarboxylation process.

Caption: Aerobic Oxidative Acylation Workflow.

Experimental Protocol: General Procedure for Aerobic Oxidative Acylation[6]

-

Reaction Setup: 4-Chloronitrobenzene and an aryl acetate are dissolved in an organic solvent (e.g., DMSO, DMF, or acetonitrile).

-

Reagent Addition: A base is added to the solution. The molar ratio of 4-chloronitrobenzene to aryl acetate typically ranges from 0.5:1 to 3:1, and the molar ratio of the base to aryl acetate is between 1:1 and 3:1.

-

Reaction Conditions: The reaction mixture is stirred in an air atmosphere at a temperature between 25-80 °C for 8-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, and the crude product is purified by column chromatography to afford the desired 4-nitrobenzophenone derivative.

Quantitative Data for Aerobic Oxidative Acylation

| 4-Chloronitrobenzene Derivative | Aryl Acetate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chloronitrobenzene | Methyl 2-methylphenylacetate | - | - | - | - | 45 |

| 4-Chloronitrobenzene | Methyl 4-methylphenylacetate | - | - | - | - | 42 |

| 4-Chloronitrobenzene | Methyl 2-chlorophenylacetate | - | - | - | - | 66 |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of nitrobenzophenones, offering a versatile route with high functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. In the context of nitrobenzophenone synthesis, this typically involves the reaction of a nitro-substituted aryl halide with an arylboronic acid.

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki Coupling for 3-Bromobenzophenone Synthesis[3]

-

Reaction Setup: In a 10 mL flask equipped with a magnetic stirrer, add 3-bromobenzoyl chloride (0.5 mmol), phenylboronic acid (0.52 mmol), K₂CO₃ (1.0 mmol), and Pd₂(dba)₃ (5 mol%; 0.025 mmol).

-

Solvent Addition: Add toluene (1.0 mL) to the flask.

-

Reaction Conditions: The reaction mixture is stirred under reflux for 4 hours using an oil bath.

-

Work-up: After the reaction, the mixture is washed twice with 5 mL of 1.5 M sodium hydroxide solution.

-

Extraction and Purification: The aqueous phase is extracted three times with 5 mL of ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified to yield 3-bromobenzophenone.

Quantitative Data for Suzuki-Miyaura Coupling

| Nitroaryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5 mol%) | K₃PO₄ | Dioxane/H₂O | - | [7] |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | - | [2] |

Ullmann Condensation

The Ullmann reaction, a copper-catalyzed coupling of aryl halides, provides another route to biaryl compounds, including nitrobenzophenone derivatives.[1][8][9] This method is particularly useful for electron-deficient aryl halides.[8]

General Reaction Mechanism

The reaction mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with another aryl halide molecule.

Caption: Simplified Ullmann Condensation Pathway.

Experimental Considerations

Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[1] Modern variations may utilize ligands to improve catalyst solubility and activity, allowing for milder reaction conditions. The choice of solvent is typically a high-boiling polar solvent like DMF or nitrobenzene.

Logical Relationships in Synthesis

The success of nitrobenzophenone synthesis is often dependent on the electronic nature of the substituents on the aromatic rings. Understanding these relationships is key to optimizing reaction conditions and predicting outcomes.

Caption: Substituent Effects in Friedel-Crafts Acylation.

In Friedel-Crafts acylation, electron-donating groups on the arene substrate increase its nucleophilicity, leading to higher reaction rates and yields. Conversely, electron-withdrawing groups deactivate the ring, making the reaction more difficult. The position of the incoming acyl group is also directed by the existing substituents, with activating groups favoring ortho and para substitution, while deactivating groups (with the exception of halogens) direct to the meta position.

This guide provides a foundational understanding of the key synthetic routes to nitrobenzophenone derivatives. For further details on specific reaction conditions and substrate scope, consulting the primary literature cited is recommended.

References

- 1. byjus.com [byjus.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Aerobic oxidative acylation of nitroarenes with arylacetic esters under mild conditions: facile access to diarylketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonyl-4'-nitrobenzophenone is a diaryl ketone derivative containing both an ester and a nitro functional group. These features make it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed or converted to other functionalities. The benzophenone core is a common scaffold in medicinal chemistry.[5]

The most common and effective method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[1][2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[4] This protocol outlines the synthesis of this compound via the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride.

Proposed Synthetic Pathway

The logical relationship for the synthesis is a straightforward reaction between two key reactants to form the desired product.

Figure 1: Logical diagram of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol

This protocol is based on typical Friedel-Crafts acylation procedures.[4][6]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 18.56 g | 0.10 |

| Ethyl benzoate | C₉H₁₀O₂ | 150.17 | 45.05 g (43.5 mL) | 0.30 |

| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 14.67 g | 0.11 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |

| 1 M Hydrochloric acid | HCl | 36.46 | 100 mL | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 50 mL | - |

| Brine | NaCl | 58.44 | 50 mL | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |

| Ethanol | C₂H₅OH | 46.07 | for recrystallization | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (calcium chloride)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is dry. Place the flask in an ice bath.

-

Addition of Reactants: To the flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Stir the suspension.

-

In the dropping funnel, prepare a solution of 4-nitrobenzoyl chloride (18.56 g, 0.10 mol) in ethyl benzoate (45.05 g, 0.30 mol).

-

Reaction: Slowly add the solution from the dropping funnel to the stirred suspension in the flask over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing 100 mL of 1 M HCl and ice. Stir until the aluminum salts are dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Data (Representative)

The following table summarizes the expected physical and spectroscopic data for the synthesized this compound. This data is representative and should be confirmed by experimental analysis.

| Property | Expected Value |

| Appearance | Pale yellow solid |

| Yield | 75-85% |

| Melting Point | 138-142 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (d, 2H), 8.15 (d, 2H), 7.85 (d, 2H), 7.60 (d, 2H), 4.40 (q, 2H), 1.40 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.0, 165.5, 150.0, 142.0, 137.0, 134.0, 130.5, 129.5, 128.0, 123.5, 61.5, 14.0 |

| IR (KBr, cm⁻¹) | 3100, 2980, 1720 (C=O, ester), 1660 (C=O, ketone), 1600, 1520 (NO₂, asym), 1345 (NO₂, sym), 1270, 1100 |

| Mass Spec (ESI-MS) | m/z 299.08 [M]⁺ |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

4-Nitrobenzoyl chloride is a lachrymator and corrosive.

-

The reaction quench with HCl is exothermic. Perform this step slowly and with cooling.

By following this detailed protocol, researchers can synthesize this compound for use in a variety of research and development applications.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. US4483986A - 4-Nitrobenzophenone compounds - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Friedel-Crafts Acylation [www1.udel.edu]

Application Notes and Protocols for 4-Ethoxycarbonyl-4'-nitrobenzophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxycarbonyl-4'-nitrobenzophenone is a substituted aromatic ketone that holds significant potential as a versatile intermediate in organic synthesis. Its structure incorporates three key functional groups: a benzophenone core, an electron-withdrawing nitro group, and an ethoxycarbonyl (ester) group. This unique combination of functionalities allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, its applications can be extrapolated from the well-established chemistry of its constituent functional groups and analogous compounds like 4-nitrobenzophenone and ethyl 4-nitrobenzoate.

The primary and most anticipated application of this compound is its role as a precursor to 4-ethoxycarbonyl-4'-aminobenzophenone. The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of a wide array of pharmaceuticals, including local anesthetics.[1][2] The resulting amino group can be further functionalized to introduce diverse pharmacophores and modulate the biological activity of the target molecules.

Key Applications and Synthetic Pathways

The principal synthetic utility of this compound lies in the selective reduction of its nitro group to an amine. This transformation yields 4-ethoxycarbonyl-4'-aminobenzophenone, a key intermediate for further synthetic elaborations.

Synthesis of 4-Ethoxycarbonyl-4'-aminobenzophenone